molecular formula C27H23F2N3O7S B605909 Baloxavir marboxil CAS No. 1985606-14-1

Baloxavir marboxil

Cat. No.: B605909
CAS No.: 1985606-14-1
M. Wt: 571.6 g/mol
InChI Key: RZVPBGBYGMDSBG-GGAORHGYSA-N
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Chemical Reactions Analysis

S-033188 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major product formed from the hydrolysis of S-033188 is baloxavir acid .

Scientific Research Applications

Treatment of Influenza

Efficacy Studies : Clinical trials have demonstrated that baloxavir marboxil significantly reduces the time to symptom alleviation compared to placebo. For instance, in a pivotal study, the median time to alleviation was 53.7 hours for patients treated with baloxavir compared to 80.2 hours for those receiving placebo, showcasing a reduction of 26.5 hours .

Pediatric Applications : A study involving pediatric patients (aged 1-11 years) indicated that this compound was well tolerated and effectively reduced viral titers. However, concerns regarding the emergence of resistant viral strains necessitate careful monitoring .

Reduction of Influenza Transmission

The MV40618 study (CENTERSTONE) aims to assess whether this compound can reduce the transmission of influenza from infected individuals to their household contacts. This study will involve approximately 1,130 index patients and 2,030 household contacts, with results expected to provide insights into real-world transmission dynamics .

Comparative Effectiveness

Research comparing this compound with oseltamivir has indicated that baloxavir may result in a greater reduction in secondary household transmission rates . This suggests that baloxavir not only treats influenza effectively but may also play a role in controlling its spread within communities.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, with a high bioavailability following oral administration. Studies indicate that approximately 80% of the drug is excreted via feces, with minimal renal clearance . Common adverse effects reported include headache and gastrointestinal disturbances; however, these are generally mild and transient.

Case Study 1: Efficacy in Adults

A prospective observational study analyzed clinical data from Chinese patients treated with this compound versus oseltamivir. Results indicated similar efficacy profiles but highlighted faster symptom resolution in the baloxavir group .

Case Study 2: Pediatric Population

An open-label study involving pediatric patients demonstrated rapid viral load reduction with a single dose of this compound. The emergence of resistant strains was noted as a significant concern, prompting recommendations for alternative dosing strategies .

Data Tables

Study Population Treatment Median Time to Alleviation (hours) Adverse Effects
CAPSTONE-1AdultsBaloxavir vs Placebo53.7 vs 80.2Headache, nausea
Pediatric StudyChildren (1-11 yrs)BaloxavirNot specifiedMild gastrointestinal issues
Comparative StudyAdultsBaloxavir vs OseltamivirSimilar efficacySimilar adverse effects

Mechanism of Action

S-033188 exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase. This enzyme is essential for the “cap-snatching” process, where the virus hijacks the host cell’s mRNA to initiate its own protein synthesis. By inhibiting this enzyme, S-033188 effectively halts viral replication, reducing the viral load and alleviating symptoms .

Comparison with Similar Compounds

S-033188 is unique compared to other antiviral drugs due to its mechanism of action and efficacy. Similar compounds include:

S-033188 stands out due to its single-dose regimen and its ability to inhibit a different viral enzyme, making it a valuable addition to the arsenal of antiviral medications .

Biological Activity

Baloxavir marboxil is an antiviral medication primarily used for the treatment of influenza. This compound functions as a cap-dependent endonuclease inhibitor, effectively blocking viral replication. Its biological activity has been extensively studied, revealing significant insights into its efficacy, mechanism of action, and clinical implications.

This compound is a prodrug that is converted into its active form, baloxavir acid (BXA), through hydrolysis by esterases in the gastrointestinal tract and liver. The active metabolite selectively inhibits the polymerase acidic (PA) protein of influenza viruses, which is crucial for mRNA synthesis. This inhibition leads to a blockade of viral replication, making it effective against both influenza A and B viruses.

  • Inhibitory Concentrations :
    • Influenza A: IC₅₀ = 1.4 to 3.1 nM
    • Influenza B: IC₅₀ = 4.5 to 8.9 nM .

Pharmacodynamics

In preclinical studies, this compound demonstrated a rapid reduction in viral loads in murine models infected with influenza viruses. Notably, a dose-dependent decrease in pulmonary viral loads was observed within 24 hours post-administration, with increased survival rates among treated mice .

Case Studies and Clinical Trials

  • Pediatric Study : An open-label study involving 107 children aged 1–11 years showed that a single dose of this compound significantly reduced viral titers and was well tolerated. However, the emergence of resistant variants (e.g., PA/I38T mutation) was noted, suggesting the need for careful monitoring in pediatric populations .
  • Comparative Effectiveness : A study comparing this compound to oseltamivir found that patients treated with baloxavir experienced faster symptom alleviation and reduced viral load within 48 hours of symptom onset. The median time to alleviation of influenza symptoms (TTAIS) was significantly shorter in the baloxavir group (28 hours) compared to the oseltamivir group (48 hours) .
  • Real-World Effectiveness : A recent study involving 509 patients confirmed that this compound led to a significant reduction in the duration of fever and other symptoms compared to oseltamivir, supporting its use as a first-line treatment for uncomplicated influenza .

Resistance and Variants

The emergence of resistant strains poses a challenge for the long-term efficacy of this compound. The PA/I38T substitution has been identified as a key mutation leading to reduced susceptibility to baloxavir acid, highlighting the importance of ongoing surveillance and potential adjustments in treatment protocols .

Summary Table of Key Findings

Study/Trial Population Findings
Pediatric StudyChildren (1-11 years)Rapid reduction in viral titers; emergence of resistant variants noted .
Comparative EffectivenessAdults/AdolescentsTTAIS: Baloxavir (28h) vs Oseltamivir (48h); faster symptom relief with baloxavir .
Real-World EffectivenessGeneral populationSignificant reduction in fever duration; lower adverse event rates compared to oseltamivir .

Q & A

Basic Research Questions

Q. What is the mechanism of action of baloxavir marboxil, and how does it differ from neuraminidase inhibitors (NAIs)?

this compound inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, blocking viral RNA replication early in the infection cycle. Unlike NAIs (e.g., oseltamivir), which prevent viral release from host cells by targeting neuraminidase, baloxavir disrupts viral transcription. This mechanism reduces viral load within 24 hours post-treatment and is effective against oseltamivir-resistant strains .

Q. How are key intermediates of this compound synthesized, and what methodologies optimize their production?

The synthesis involves two intermediates: 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-ol (Intermediate 1) and a tricyclic triazinanone scaffold (Intermediate 2). Green chemistry approaches, such as using ethylene glycol as a solvent, improve yield and reduce waste. Crystallization-induced diastereomer transformation (CIDT) is employed to enhance enantiomeric purity during scaffold assembly .

Q. What clinical trial designs have been used to evaluate this compound’s efficacy in uncomplicated influenza?

Phase III randomized, double-blind, placebo- and active-controlled trials (e.g., CAPSTONE-1) compared single-dose baloxavir (40–80 mg) with oseltamivir (75 mg twice daily for 5 days). Primary endpoints included time to alleviation of symptoms (TTAS) and viral load reduction. Intention-to-treat (ITT) and per-protocol analyses were conducted, with stratification by influenza A/B subtypes and risk factors .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens?

Baloxavir acid (active metabolite) exhibits linear pharmacokinetics with a half-life of ~79 hours, enabling single-dose administration. Food delays absorption but does not affect overall exposure. Phase I studies in healthy volunteers established weight-based dosing (40 mg for ≥80 kg; 80 mg for <80 kg) .

Advanced Research Questions

Q. What methodologies detect and analyze antiviral resistance mutations (e.g., PA I38T/M/F) in baloxavir-treated patients?

Resistance is assessed via phenotypic assays (e.g., plaque reduction) and genotypic sequencing of the PA subunit. In clinical trials, emergent I38T/M/F substitutions were identified in 2.2–9.7% of baloxavir recipients. Next-generation sequencing (NGS) and reverse-transcriptase PCR (RT-PCR) are used to monitor resistance in post-marketing surveillance .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling predict baloxavir’s efficacy across diverse populations?

Population PK models incorporating covariates (e.g., age, weight, ethnicity) simulate drug exposure and correlate it with TTAS. For example, a PK-TTAS model derived from Phase III data (NCT02954354) demonstrated similar efficacy in Asian and non-Asian subgroups despite ethnic differences in metabolism .

Q. What statistical approaches address contradictions in safety data between baloxavir and NAIs?

Meta-analyses of adverse event (AE) data from randomized trials and pharmacovigilance databases (e.g., FAERS) use propensity score matching to control for confounders. Baloxavir shows lower gastrointestinal AEs than oseltamivir but comparable overall AE rates. Subgroup analyses differentiate high-risk populations (e.g., immunocompromised patients) .

Q. How does this compound’s prophylactic efficacy compare to NAIs in household transmission studies?

In a Phase III trial (JapicCTI-184180), single-dose baloxavir reduced clinical influenza incidence in household contacts to 1.9% vs. 13.6% with placebo (adjusted risk ratio: 0.14). Comparative studies with oseltamivir are lacking, but baloxavir’s rapid viral suppression may offer superior post-exposure protection .

Q. What in vitro and in vivo models validate baloxavir’s activity against avian influenza strains (e.g., H5N1, H7N9)?

Ferret models and human airway epithelial cell cultures demonstrate baloxavir’s efficacy against avian strains by measuring viral titers and PA protein inhibition. These studies inform pandemic preparedness, as baloxavir retains activity against oseltamivir-resistant variants .

Q. How do cost-effectiveness analyses inform baloxavir’s adoption in public health strategies?

Budget-impact models (e.g., SEIR frameworks) quantify reduced transmission via baloxavir’s rapid viral suppression. In Japan, baloxavir showed better cost-effectiveness than oseltamivir, driven by shorter illness duration and fewer secondary infections .

Q. Methodological Considerations

  • Resistance Monitoring: Combine phenotypic assays with NGS to track PA substitutions in real-world settings .
  • Trial Design: Use adaptive designs for pediatric and hospitalized populations, where data gaps exist .
  • Data Harmonization: Standardize AE reporting across studies to resolve safety discrepancies .

Properties

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027758
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir.
Record name Baloxavir marboxil
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CAS No.

1985606-14-1
Record name [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baloxavir marboxil [INN]
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Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate
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Record name BALOXAVIR MARBOXIL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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